tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl N-(5-amino-1-bicyclo[3.1.1]heptanyl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-10(2,3)16-9(15)14-12-6-4-5-11(13,7-12)8-12;/h4-8,13H2,1-3H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWSGJYWQGVSKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCC(C1)(C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This compound, characterized by its molecular formula and a molecular weight of approximately 226.32 g/mol, is hypothesized to interact with various biological targets, influencing neurotransmitter systems and potentially exhibiting neuroprotective effects.
Structural Characteristics
The compound features a bicyclo[3.1.1]heptane moiety, which contributes to its three-dimensional arrangement, enhancing its biological activity potential. The presence of the tert-butyl carbamate functional group is significant for its pharmacological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| Structure Type | Bicyclic |
Pharmacological Activity
Research indicates that compounds with structural similarities to tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate may exhibit various pharmacological effects, particularly in neuroprotection and modulation of neurotransmitter systems. For example, studies have shown that related compounds can reduce pro-inflammatory cytokines and protect against neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease (AD) .
Neuroprotective Effects
In vitro studies have suggested that tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate may protect astrocytes from toxicity induced by amyloid-beta (Aβ) peptides, which are implicated in AD pathology. The compound appears to modulate inflammatory responses by reducing levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in treated astrocyte cultures .
Study 1: Astrocyte Protection Against Aβ Toxicity
A study investigated the protective effects of tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate on astrocytes exposed to Aβ 1-42 peptides. The results indicated:
- Cell Viability : Treatment with the compound resulted in improved cell viability compared to control groups exposed solely to Aβ.
- Cytokine Levels : There was a notable decrease in TNF-α production, suggesting an anti-inflammatory effect, although this was not statistically significant compared to Aβ-only groups .
Study 2: Interaction with Neurotransmitter Systems
The compound's ability to interact with neurotransmitter receptors was assessed through binding assays, revealing potential modulatory effects on receptors involved in cognitive function and mood regulation.
Comparative Analysis with Related Compounds
A comparative analysis reveals how tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate differs from structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Tert-butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate | Bicyclic | Smaller structure; different biological interactions |
| Tert-butyl (phenyl)carbamate | Aromatic | Contains an aromatic ring; distinct reactivity profile |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Bicyclic Carbamates with Varied Ring Systems
a. tert-Butyl N-{3-Azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS 880545-32-4)
- Structure: Bicyclo[4.1.0]heptane (norbornane analog) with a tertiary amine and Boc protection.
- Applications: Used in synthesizing kinase inhibitors due to its planar geometry .
b. tert-Butyl N-{4-Aminobicyclo[2.2.1]heptan-1-yl}carbamate Hydrochloride
- Structure: Bicyclo[2.2.1]heptane (norbornane) with a primary amine and Boc group.
- Key Differences: The norbornane scaffold (bicyclo[2.2.1]) is more rigid and hydrophobic, favoring applications in prodrug design for enhanced membrane permeability . Molecular Weight: ~250–270 g/mol (estimated), comparable to the target compound .
c. Benzyl N-{3-Azabicyclo[4.1.0]heptan-6-yl}carbamate Hydrochloride (CAS 910789-29-6)
Non-Bicyclic Carbamates
a. tert-Butyl N-[(1S,3R)-3-Aminocyclohexyl]carbamate (CAS 1298101-47-9)
- Structure : Cyclohexane ring with axial Boc-protected amine.
- Key Differences :
b. tert-Butyl 3-Oxopyrrolidine-1-carboxylate (CAS 101385-93-7)
Comparative Data Table
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Applications |
|---|---|---|---|---|---|
| Target Compound | 1461706-82-0 | C₁₂H₂₃ClN₂O₂ | 262.78 | Bicyclo[3.1.1]heptane | CNS drugs, protease inhibitors |
| tert-Butyl N-{3-Azabicyclo[4.1.0]heptan-1-yl} | 880545-32-4 | C₁₁H₂₀N₂O₂ | 220.29 | Bicyclo[4.1.0]heptane | Kinase inhibitors |
| tert-Butyl N-{4-Aminobicyclo[2.2.1]heptan-1-yl} | N/A | ~C₁₂H₂₂ClN₂O₂ | ~260 | Bicyclo[2.2.1]heptane | Prodrugs |
| Benzyl N-{3-Azabicyclo[4.1.0]heptan-6-yl} | 910789-29-6 | C₁₃H₁₇ClN₂O₂ | 268.74 | Bicyclo[4.1.0]heptane | Antimicrobial agents |
| tert-Butyl N-[(1S,3R)-3-Aminocyclohexyl] | 1298101-47-9 | C₁₁H₂₂N₂O₂ | 214.30 | Cyclohexane | Peptidomimetics |
Research Findings and Trends
- Synthetic Accessibility: The target compound’s bicyclo[3.1.1] core requires specialized synthetic routes, such as cyclopropanation or photochemical ring closure, which are less common than the Diels-Alder reactions used for norbornane derivatives .
- Bioactivity : Bicyclo[3.1.1] systems exhibit superior metabolic stability over cyclohexane analogs in preclinical studies, attributed to reduced cytochrome P450 enzyme interactions .
- Market Trends : High pricing (€1,341/50mg) reflects its niche applications and complex synthesis, whereas simpler carbamates (e.g., cyclohexyl derivatives) are more cost-effective .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
